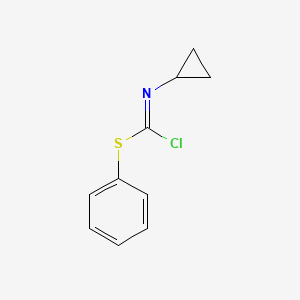
3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a benzene ring substituted with two methyl groups, a nitro group, and a pentyl chain attached to one of the nitrogen atoms of the diamine group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Alkylation: The attachment of the pentyl chain via a Friedel-Crafts alkylation reaction, using an alkyl halide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentyl chain and amine groups can also influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethyl-1,2-diaminobenzene: Lacks the nitro and pentyl groups, resulting in different chemical properties and reactivity.
6-Nitro-1-N-3-pentylbenzene-1,2-diamine: Lacks the methyl groups, affecting its steric and electronic properties.
3,4-Dimethyl-6-nitroaniline: Lacks the pentyl chain, influencing its solubility and biological activity.
Uniqueness
3,4-Dimethyl-6-nitro-1-N-3-pentylbenzene-1,2-diamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring, along with the pentyl chain, makes it a versatile compound for various applications.
Propiedades
Número CAS |
121245-72-5 |
|---|---|
Fórmula molecular |
C13H21N3O2 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
3,4-dimethyl-6-nitro-1-N-pentan-3-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H21N3O2/c1-5-10(6-2)15-13-11(16(17)18)7-8(3)9(4)12(13)14/h7,10,15H,5-6,14H2,1-4H3 |
Clave InChI |
BLGICRZUIUBTEI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC1=C(C=C(C(=C1N)C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


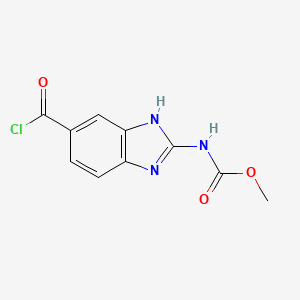
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
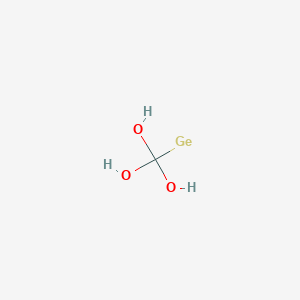

![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
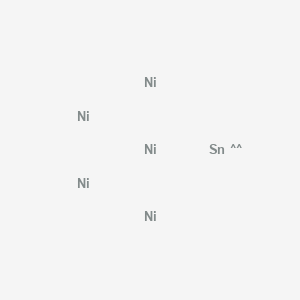
![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)
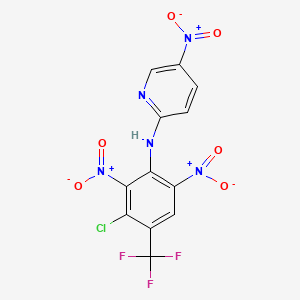



![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
